molecular formula C12H14O3 B12073109 4-Cyclobutoxy-3-methylbenzoic acid

4-Cyclobutoxy-3-methylbenzoic acid

Cat. No.: B12073109
M. Wt: 206.24 g/mol
InChI Key: BCSYXYGRUPNFKJ-UHFFFAOYSA-N
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Description

4-Cyclobutoxy-3-methylbenzoic acid is an organic compound that belongs to the class of aromatic carboxylic acids It features a cyclobutoxy group attached to the benzene ring at the para position relative to the carboxylic acid group, and a methyl group at the meta position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Cyclobutoxy-3-methylbenzoic acid can be achieved through several methods. One common approach involves the esterification of 4-cyclobutoxybenzoic acid with methanol, followed by hydrolysis to yield the desired carboxylic acid . Another method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale esterification and hydrolysis processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The scalability of these methods makes them suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutoxy-3-methylbenzoic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce halogens or other functional groups onto the benzene ring.

Scientific Research Applications

4-Cyclobutoxy-3-methylbenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Cyclobutoxy-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. The cyclobutoxy and methyl groups can affect the compound’s hydrophobicity and binding affinity, modulating its biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Methylbenzoic acid: Lacks the cyclobutoxy group, resulting in different chemical and biological properties.

    4-Cyclobutoxybenzoic acid: Similar structure but without the methyl group, leading to variations in reactivity and applications.

    4-Methylbenzoic acid:

Uniqueness

4-Cyclobutoxy-3-methylbenzoic acid is unique due to the presence of both the cyclobutoxy and methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-cyclobutyloxy-3-methylbenzoic acid

InChI

InChI=1S/C12H14O3/c1-8-7-9(12(13)14)5-6-11(8)15-10-3-2-4-10/h5-7,10H,2-4H2,1H3,(H,13,14)

InChI Key

BCSYXYGRUPNFKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)OC2CCC2

Origin of Product

United States

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